N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties The compound features a benzimidazole moiety, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-15-10-8-13(9-11-15)20(25)22-16-5-3-4-14(12-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUCTIDDGQIYHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid chloride. One common method is the reaction of 2-aminobenzimidazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions depending on the desired reaction . Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide has been extensively studied for its scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can interact with enzymes and receptors involved in microbial and parasitic infections, contributing to its antimicrobial and antiparasitic activities .
Comparison with Similar Compounds
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide can be compared with other similar compounds, such as:
2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile derivatives: These compounds also exhibit significant biological activities, including vasodilation properties.
1H-benzimidazole-2-yl hydrazones: These derivatives have shown combined antiparasitic and antioxidant activities.
N-benzimidazol-2yl benzamide derivatives: These compounds are known for their antimicrobial and anticancer properties.
Biological Activity
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
This compound features a benzimidazole core, which is known for its significant role in drug discovery. The compound's structure can be represented as follows:
| Feature | Description |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 353.79 g/mol |
| Core Structure | Benzimidazole with phenyl and chlorobenzamide substituents |
The primary mechanism of action for this compound involves its role as an allosteric activator of human glucokinase (GK). Specifically, it targets the C522 residue of the p97 protein, leading to enhanced glucose metabolism. This mechanism is particularly relevant in the context of type-2 diabetes management, as improved glucose regulation can mitigate hyperglycemia.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzimidazole derivatives can inhibit cell proliferation effectively:
| Cell Line | IC (μM) | Activity Type |
|---|---|---|
| A549 (Lung Cancer) | 2.12 ± 0.21 | Antitumor |
| HCC827 (Lung Cancer) | 5.13 ± 0.97 | Antitumor |
| NCI-H358 (Lung Cancer) | 0.85 ± 0.05 | Antitumor |
These results suggest that this compound and its analogs may serve as promising candidates for cancer therapy due to their selective cytotoxicity against tumor cells while sparing normal cells .
Antimicrobial and Anti-inflammatory Properties
In addition to anticancer activity, this compound has been evaluated for its antimicrobial and anti-inflammatory effects. A study involving various benzimidazole derivatives showed significant antimicrobial activity against both gram-positive and gram-negative bacteria, with some compounds demonstrating comparable efficacy to standard antibiotics .
Furthermore, the anti-inflammatory potential was highlighted in studies where certain derivatives exhibited significant effects at doses of 100 mg/kg in animal models, indicating their potential use in treating inflammatory conditions .
Pharmacokinetics and Safety Profile
Benzimidazole derivatives are generally characterized by good bioavailability and safety profiles. The pharmacokinetics of this compound suggest favorable absorption characteristics, making it a suitable candidate for further development as a therapeutic agent.
Case Studies and Research Findings
Several case studies have illustrated the effectiveness of this compound in various biological contexts:
- In Vivo Studies on Diabetes Management : Animal models treated with this compound showed improved glucose metabolism and regulation, supporting its potential application in diabetes management.
- Antitumor Efficacy : In vitro assays demonstrated that this compound significantly inhibited the growth of multiple cancer cell lines, reinforcing its role as a potential anticancer agent.
- Antimicrobial Testing : The compound displayed notable activity against specific microbial strains, suggesting its utility in developing new antimicrobial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
